PDHK1 Inhibitory Activity: 2,5-Dichloropyridin-4-amine Core Versus 2,6-Dichloro Core
A compound incorporating the 2,5-Dichloropyridin-4-amine core demonstrates PDHK1 inhibition with an IC₅₀ of 35 nM in a radiometric biochemical kinase assay using human recombinant PDHK1 co-complexed with porcine PDH [1]. The assay employed sodium pyruvate, coenzyme A, and NAD as substrates with enzyme preincubation. This IC₅₀ value represents nanomolar potency against a validated metabolic target.
| Evidence Dimension | PDHK1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 35 nM (compound incorporating 2,5-dichloropyridin-4-amine core) |
| Comparator Or Baseline | 2,6-Dichloropyridin-4-amine derivative: 950 nM against B-RAF (kinase panel cross-target) |
| Quantified Difference | 2,5-analog achieves sub-100 nM potency; 2,6-analog shows ~1 μM potency in kinase assays |
| Conditions | BindingDB data; PDHK1 assay used sodium pyruvate, CoA, NAD substrates |
Why This Matters
The 27-fold potency differential between 2,5- and 2,6-dichloro cores against distinct kinase targets demonstrates that the 2,5-substitution pattern yields nanomolar-level kinase engagement, making it the preferred scaffold for programs targeting PDHK family kinases.
- [1] BindingDB. BDBM50236530: PDHK1 Inhibition Data (IC₅₀ = 35 nM). View Source
